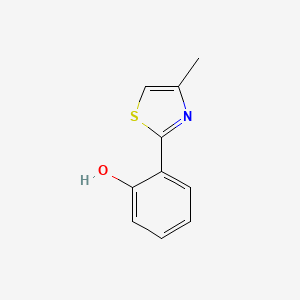
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1-(chloromethyl)-2-(difluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include substituted benzene derivatives, azides, thiols, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the presence of electron-withdrawing halogen atoms, making it susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-chlorobenzene: Similar in structure but lacks the difluoromethoxy group.
4-Bromo-1-(chloromethyl)benzene: Similar but does not contain the difluoromethoxy group.
2-(Difluoromethoxy)benzene: Lacks the bromine and chlorine atoms.
Uniqueness
4-Bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and difluoromethoxy groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C8H6BrClF2O |
|---|---|
Peso molecular |
271.48 g/mol |
Nombre IUPAC |
4-bromo-1-(chloromethyl)-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrClF2O/c9-6-2-1-5(4-10)7(3-6)13-8(11)12/h1-3,8H,4H2 |
Clave InChI |
JILVDHKWKYLMJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)OC(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)


![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)

